molecular formula C4H8O B1594861 cis-2-Buten-1-Ol CAS No. 4088-60-2

cis-2-Buten-1-Ol

Cat. No.: B1594861
CAS No.: 4088-60-2
M. Wt: 72.11 g/mol
InChI Key: WCASXYBKJHWFMY-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Buten-1-Ol (CAS No. 4088-60-2), also known as cis-Crotyl Alcohol, is a four-carbon unsaturated alcohol with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol . Structurally, it features a hydroxyl group (-OH) on the first carbon and a double bond between the second and third carbons in the cis configuration (Z-isomer). This compound is a colorless, odorless liquid with applications in organic synthesis and pharmaceutical manufacturing, particularly as a reagent or intermediate . Notably, its derivative, cis-2-Butene-1,4-diol, is identified as an impurity in Gadobutrol, a contrast agent used in magnetic resonance imaging (MRI) .

Properties

IUPAC Name

(Z)-but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCASXYBKJHWFMY-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884032
Record name 2-Buten-1-ol, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

120.00 to 122.00 °C. @ 760.00 mm Hg
Record name 2-Buten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL
Record name 2-Buten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4088-60-2, 6117-91-5
Record name (2Z)-2-Buten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4088-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crotyl alcohol, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotonyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Buten-1-ol, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Buten-1-ol, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROTYL ALCOHOL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6GGS58T62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Buten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-2-Buten-1-Ol can be synthesized through various methods. One common method involves the reduction of crotonaldehyde using sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of 1-butyne .

Industrial Production Methods: Industrial production of 2-buten-1-ol often involves the isomerization of 3-methyl-3-buten-1-yl acetate in the presence of a palladium catalyst. This process is carried out under hydrogenation conditions at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: cis-2-Buten-1-Ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Structure and Isomerism

Cis-2-buten-1-ol exists in two geometric isomers: (E)-2-buten-1-ol and (Z)-2-buten-1-ol. The (Z) configuration is noted for its hydroxyl group being on the same side as the double bond, influencing its chemical reactivity and applications.

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to crotonaldehyde or crotonic acid.
  • Reduction : Can yield butanol.
  • Nucleophilic Substitution : Forms different derivatives, making it valuable in creating complex molecules .

Biochemical Studies

In biological research, this compound acts as a reagent in biochemical assays. Its ability to form hydrogen bonds due to the hydroxyl group enhances its reactivity with biological macromolecules, facilitating studies on enzyme kinetics and protein interactions .

Pharmaceutical Synthesis

The compound is utilized in the synthesis of various pharmaceuticals. Its structural properties enable the formation of bioactive compounds that can interact with biological targets effectively, making it a key player in drug development processes .

Industrial Applications

This compound finds applications in several industrial sectors:

  • Fragrance and Flavoring Production : Used as a precursor for synthesizing aromatic compounds due to its pleasant odor profile.
  • Production of Butyl Rubber : Acts as a feedstock for producing butyl rubber, which is essential in tire manufacturing and other applications .

Case Study 1: Use in Green Chemistry

Research emphasizes the role of this compound in green chemistry initiatives. It has been explored as a solvent alternative due to its lower toxicity compared to conventional solvents. Studies illustrate successful applications in waterborne paints and coatings, showcasing its effectiveness while minimizing environmental impact .

Case Study 2: Biomarker Potential

Recent studies have identified this compound as a potential biomarker for dietary fat consumption. Its presence has been detected in fats and oils, indicating its utility in nutritional studies and food science research .

Mechanism of Action

The mechanism of action of 2-buten-1-ol involves its interaction with various molecular targets. For instance, it can undergo addition reactions with electrophiles or nucleophiles due to the presence of the double bond. The hydroxyl group allows it to participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Key Physical and Chemical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
cis-2-Buten-1-Ol 4088-60-2 C₄H₈O 72.11 Not reported Not reported Unsaturated cis-alcohol, pharmaceutical reagent
2-Methyl-3-buten-2-ol 115-18-4 C₅H₁₀O 86.13 98–99 0.824 Branched structure, higher boiling point
3-Methyl-2-buten-1-ol 556-82-1 C₅H₁₀O 86.13 140 0.84 Allylic alcohol, used in fragrances
cis-4-Benzyloxy-2-buten-1-ol 81028-03-7 C₁₁H₁₄O₂ 178.23 Not reported Not reported Benzyl-protected derivative, specialized synthesis

Structural and Functional Differences

Branching vs. Linearity :

  • This compound has a linear chain with a cis-configured double bond. In contrast, 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol feature methyl branches, increasing steric hindrance and boiling points .
  • The benzyloxy group in cis-4-Benzyloxy-2-buten-1-ol introduces aromaticity and bulkiness, making it suitable for protective-group chemistry in organic synthesis .

Reactivity: The hydroxyl group in this compound participates in reactions typical of primary alcohols (e.g., esterification, oxidation). Its double bond enables addition reactions (e.g., hydrogenation to butanol) . 3-Methyl-2-buten-1-ol’s allylic position enhances its susceptibility to oxidation, forming carbonyl compounds .

Applications :

  • This compound is primarily used in pharmaceuticals and fine chemical synthesis .
  • 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol find roles in flavor and fragrance industries due to their volatile nature .
  • cis-4-Benzyloxy-2-buten-1-ol is employed in advanced synthetic protocols where protecting groups are required .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: this compound is under investigation for therapeutic applications, including cancer research, due to its bioactive properties .

Biological Activity

Introduction

Cis-2-buten-1-ol, a primary alcohol with the molecular formula C4H8OC_4H_8O, is part of a class of organic compounds known for their diverse biological activities. This compound has garnered attention in various fields, including pharmacology, environmental science, and food chemistry. Despite its potential applications, research on its biological activity remains limited. This article aims to consolidate existing knowledge on the biological properties of this compound, supported by data tables and relevant case studies.

This compound is characterized by its structure as a primary alcohol. Its IUPAC name is (2Z)-but-2-en-1-ol, and it has several synonyms, including 2-buten-1-ol and butenyl alcohol. The chemical structure can be represented as follows:

Structure C4H8O\text{Structure }\text{C}_4\text{H}_8\text{O}

Physical Properties

PropertyValue
Molecular Weight72.1057 g/mol
Boiling Point100 °C
Density0.81 g/cm³
SolubilitySoluble in water

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been identified in various plant extracts, suggesting a role in plant defense mechanisms against pathogens. A study utilizing gas chromatography-mass spectrometry (GC-MS) revealed that compounds similar to this compound showed significant antibacterial activity against common bacterial strains .

Potential Biomarker

This compound has been detected in fats and oils, indicating its potential as a biomarker for the consumption of these food products. Its presence in biological samples could be utilized to trace dietary habits and nutritional intake .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. A study exploring the neuroprotective potential of various alcohols highlighted that certain primary alcohols could mitigate oxidative stress in neuronal cells, although specific studies on this compound are still needed for conclusive evidence .

Study 1: Antimicrobial Activity

In a comparative study of essential oils from various plants, this compound was isolated and tested for its antimicrobial efficacy. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products .

Study 2: Dietary Biomarker Research

Research involving human dietary studies found that this compound levels correlated with the intake of specific fats and oils. This finding supports its role as a potential biomarker for dietary assessment and could lead to further investigations into its metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Buten-1-Ol
Reactant of Route 2
cis-2-Buten-1-Ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.